BenchChemオンラインストアへようこそ!

Donepezil N-oxide

Acetylcholinesterase inhibition Metabolite pharmacology Alzheimer's disease research

Donepezil N-oxide (CAS 120013-84-5) is a USP-designated reference standard and the primary N-oxidated metabolite of donepezil, formed via CYP3A4/CYP2D6. As a racemic (cis/trans) mixture with distinct AChE inhibitory activity (IC50 = 1.61 µM in rat brain homogenate; 45.5% human erythrocyte ChE inhibition at 20 µM), it is essential for impurity profiling in ANDA submissions, LC-MS/MS bioanalytical method validation (plasma range: 0.5–45.4 ng/mL), and CYP450 metabolism studies. This reference compound meets ICH impurity control guidelines and enables precise quantification of donepezil and its three major metabolites. Ideal for pharmaceutical QC, forced degradation studies, and pharmacological dissection of metabolite-specific cholinergic effects. USP traceability ensures regulatory acceptance for commercial production batch release.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 120013-84-5
Cat. No. B600812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil N-oxide
CAS120013-84-5
Synonyms2,3-Dihydro-5,6-dimethoxy-2-[[cis/trans-1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one;  (cis/trans)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one N-Oxide
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
InChIInChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
InChIKeyXRPRYHONRUINMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil N-oxide (CAS 120013-84-5) Product Overview for Analytical and Metabolic Research Applications


Donepezil N-oxide (CAS 120013-84-5) is a primary N-oxidated metabolite of the acetylcholinesterase (AChE) inhibitor donepezil, formed via CYP3A4 and CYP2D6 mediated hepatic oxidation [1]. This compound exists as a racemic (cis/trans) mixture, is recognized as a pharmacologically active metabolite with distinct AChE inhibitory activity , and is officially designated as a USP reference standard for pharmaceutical quality control and impurity profiling in donepezil drug substance and finished dosage forms .

Why Substituting Donepezil N-oxide with Alternative Donepezil Metabolites or Impurities Compromises Analytical and Pharmacological Data Integrity


The three major donepezil metabolites—6-O-desmethyl donepezil (6-DDPZ), 5-O-desmethyl donepezil (5-DDPZ), and donepezil N-oxide (DNox)—exhibit divergent AChE inhibitory potencies spanning over a 22-fold range, with DNox demonstrating the weakest activity among the active metabolites [1]. Additionally, in patients receiving 10 mg/day donepezil, DNox plasma concentrations vary from 0.5 to 45.4 ng/mL, with the upper range exceeding those of the parent drug in a subset of patients, underscoring its unique contribution to overall pharmacodynamic exposure [2]. These compound-specific quantitative differences in both in vitro potency and in vivo exposure preclude any meaningful analytical or pharmacological substitution among donepezil metabolites.

Quantitative Differentiation Data for Donepezil N-oxide (CAS 120013-84-5) Relative to Donepezil and Its Primary Metabolites


AChE Inhibition IC50 of Donepezil N-oxide vs. Parent Donepezil and Other Metabolites in Rat Brain Homogenate

In a head-to-head comparison using rat brain homogenate, donepezil N-oxide exhibits an AChE IC50 of 1.61 µM, which is 22.4-fold higher (i.e., 22.4-fold weaker inhibitory potency) than that of parent donepezil (IC50 = 7.20 × 10⁻² µM), and 14.1-fold weaker than 6-O-desmethyl donepezil (IC50 = 1.14 × 10⁻¹ µM) [1]. This quantification establishes donepezil N-oxide as the least potent AChE inhibitor among the four major pharmacologically active species.

Acetylcholinesterase inhibition Metabolite pharmacology Alzheimer's disease research

Human Erythrocyte Cholinesterase Inhibition by Donepezil N-oxide at Defined Concentration

Donepezil N-oxide inhibits human erythrocyte cholinesterase (ChE) activity in a concentration-dependent manner, achieving 45.5% inhibition at a concentration of 20 µM . This represents a distinct target engagement profile in a human-derived enzyme system compared to rodent brain AChE assays.

Cholinesterase assay Human erythrocyte Metabolite activity profiling

Plasma Concentration Ranges of Donepezil N-oxide in Alzheimer's Disease Patients on 10 mg/day Donepezil

In 54 patients with Alzheimer's disease receiving stable 10 mg once-daily donepezil treatment, plasma concentrations of donepezil N-oxide ranged from 0.5 to 45.4 ng/mL [1]. Notably, in 6 patients (11% of the cohort), the plasma concentrations of donepezil N-oxide exceeded those of the parent drug, indicating substantial inter-individual variability in N-oxide metabolite accumulation [1].

Therapeutic drug monitoring Clinical pharmacokinetics Metabolite exposure

USP Reference Standard Designation for Donepezil N-oxide Quality Control Applications

Donepezil N-oxide is officially designated as a United States Pharmacopeia (USP) reference standard, specifically intended for use in specified quality tests and assays as outlined in the USP compendia . This regulatory-grade material is supplied with detailed characterization data compliant with USP guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1].

Pharmaceutical impurity profiling USP reference standard Quality control

Primary Research and Industrial Applications for Donepezil N-oxide (CAS 120013-84-5)


Pharmaceutical Impurity Profiling and ANDA Submission Quality Control

Donepezil N-oxide is a known impurity of donepezil drug substance and is included in USP compendial specifications. Procurement of USP-grade donepezil N-oxide reference standard enables analytical method development, method validation (AMV), and quality control (QC) testing for Abbreviated New Drug Application (ANDA) submissions or commercial production batch release of donepezil formulations. The USP designation provides regulatory traceability essential for meeting ICH impurity control guidelines [1].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

Given that donepezil N-oxide plasma concentrations range from 0.5 to 45.4 ng/mL in Alzheimer's disease patients and can exceed parent drug levels in a subset of individuals [1], this reference standard is critical for developing and validating LC-MS/MS or HPLC-fluorescence bioanalytical methods for simultaneous quantification of donepezil and its three major metabolites in human plasma.

Metabolite-Specific Pharmacological Activity and Target Engagement Studies

Donepezil N-oxide exhibits quantifiably distinct AChE inhibitory activity (IC50 = 1.61 µM in rat brain homogenate; 45.5% human erythrocyte ChE inhibition at 20 µM) compared to parent donepezil and other metabolites [1][2]. This reference compound is essential for experiments designed to dissect the individual pharmacological contributions of each donepezil metabolite to overall AChE inhibition and downstream cholinergic signaling in vitro and ex vivo.

In Vitro Metabolism and Drug-Drug Interaction Studies

Donepezil N-oxide is formed via CYP3A4 and CYP2D6-mediated N-oxidation of donepezil [1]. As a pure reference standard, it is required for identifying and quantifying this specific metabolic pathway in in vitro microsomal or hepatocyte incubation experiments and for assessing the impact of CYP450 inhibitors or genetic polymorphisms on donepezil metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.